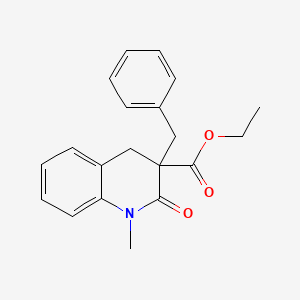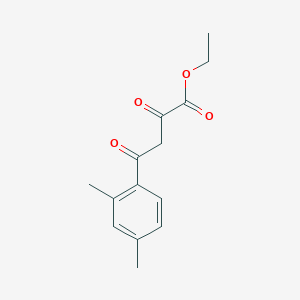
Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
“Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1019340-49-8 . It has a molecular weight of 248.28 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical form of “this compound” is a liquid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Applications De Recherche Scientifique
Stereoselective Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates, including the ethyl 4-(2,4-dimethylphenyl) variant, have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves a Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Three-component and One-Pot Reaction : A simple and efficient route for the stereoselective synthesis of cyclobutene derivatives through a three-component, one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates has been described. This process yields cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).
Synthesis of Pyrazine and Biphenyl Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively. These reactions showcase the chemical versatility of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in creating complex organic compounds (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives : This compound has also been used in the synthesis of novel pyrazole derivatives. These derivatives are produced through a 3+2 annulation method, highlighting the role of this compound in the synthesis of heterocyclic compounds (Naveen et al., 2021).
Production of Isoxazole Derivatives : The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. This indicates its use in synthesizing isoxazole derivatives, which are important in various chemical applications (Obydennov et al., 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Orientations Futures
While specific future directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” are not available, the study and application of similar compounds, particularly those containing boron or a pyrazole unit, are ongoing in medicinal chemistry . These compounds have shown promising results in various biological applications, suggesting potential future research directions for “this compound”.
Propriétés
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHEIVBAQRIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



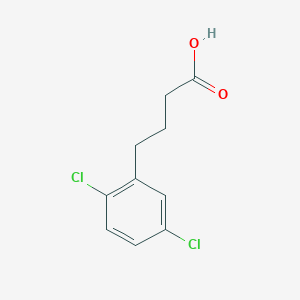
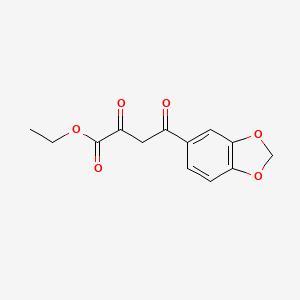

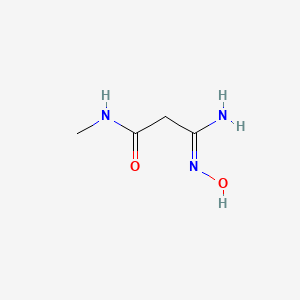

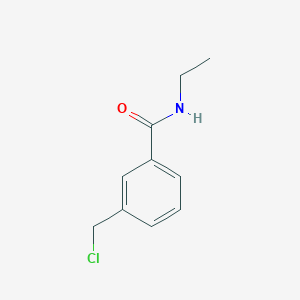

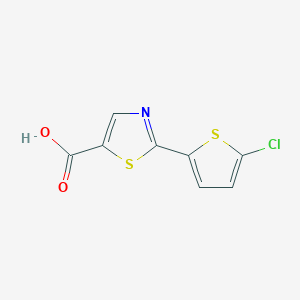
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)
![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)



